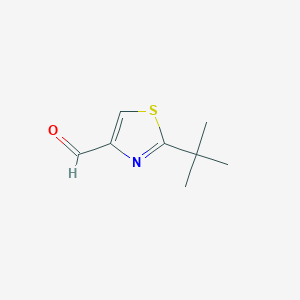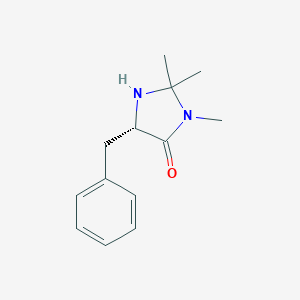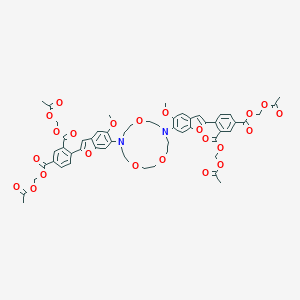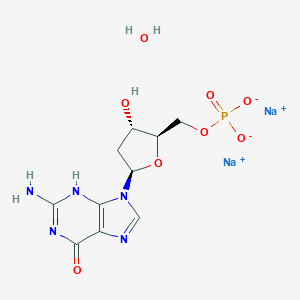
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate, also known as Methyl D-galactopyranoside, is a chemical compound that is widely used in scientific research. This molecule is a derivative of D-galactose, a monosaccharide that is commonly found in many natural products. Methyl D-galactopyranoside is a white crystalline powder that is soluble in water and has a sweet taste.
Mecanismo De Acción
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is a competitive inhibitor of enzymes that hydrolyze glycosidic bonds. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The mechanism of action of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has been extensively studied, and it is a well-established tool for the study of enzyme kinetics.
Efectos Bioquímicos Y Fisiológicos
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has no known biochemical or physiological effects in humans. It is not metabolized by the body and is excreted unchanged in the urine. However, in bacteria, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside can be transported into the cell by specific transporters and can be metabolized by specific enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has several advantages for lab experiments. It is a well-established tool for the study of enzyme kinetics and carbohydrate metabolism. It is also relatively inexpensive and easy to obtain. However, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has some limitations. It is not suitable for in vivo experiments, as it has no known physiological effects in humans. It is also not suitable for studying the effects of glycosylation in complex biological systems.
Direcciones Futuras
There are several future directions for the study of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside. One area of research is the development of new biosensors for the detection of carbohydrates. Another area of research is the development of new enzyme inhibitors based on the structure of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside. Additionally, the study of the transport and metabolism of Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside in bacteria could lead to the development of new antibiotics that target bacterial glycosylation pathways.
Conclusion:
In conclusion, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is a widely used tool in scientific research for the study of carbohydrate metabolism and glycosylation. It is a competitive inhibitor of enzymes that hydrolyze glycosidic bonds and is commonly used as a substrate for these enzymes. Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has no known biochemical or physiological effects in humans and is relatively easy to obtain and inexpensive. While it has some limitations, Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside has several future directions for research, including the development of new biosensors and enzyme inhibitors.
Métodos De Síntesis
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside can be synthesized by the reaction of D-galactose with methanol in the presence of an acid catalyst. The reaction is typically carried out at high temperatures and pressures to increase the yield of the product. The resulting compound can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is widely used in scientific research as a substrate for enzymes that hydrolyze glycosidic bonds. This molecule is commonly used in the study of carbohydrate metabolism and glycosylation. It is also used as a probe to study the binding specificity of lectins, which are proteins that bind to specific carbohydrate structures. Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate D-galactopyranoside is also used in the development of biosensors for the detection of carbohydrates.
Propiedades
Número CAS |
18486-38-9 |
|---|---|
Nombre del producto |
Methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
Fórmula molecular |
C8H14O7 |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O7/c1-13-7(12)6-4(10)3(9)5(11)8(14-2)15-6/h3-6,8-11H,1-2H3/t3-,4-,5+,6-,8+/m0/s1 |
Clave InChI |
DCXMXXNUXSBWDI-UQGZVRACSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
SMILES |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)





